molecular formula C₂₉H₅₅NO₆ B1140670 Orlistat open ring epimer CAS No. 130793-28-1

Orlistat open ring epimer

Cat. No.: B1140670
CAS No.: 130793-28-1
M. Wt: 513.75
Attention: For research use only. Not for human or veterinary use.
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Description

Orlistat open ring epimer, chemically known as (2S,3R,5S)-5-((Formyl-L-leucyl)oxy)-2-hexyl-3-hydroxyhexadecanoic acid, is a derivative of orlistat. Orlistat is a well-known lipase inhibitor used in the treatment of obesity. The open ring epimer is a specific isomer of orlistat, characterized by its unique structural configuration .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of orlistat open ring epimer involves several steps, starting from the precursor compoundsThe reaction conditions typically involve the use of organic solvents such as acetonitrile and methanol, along with catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production process is optimized for yield and purity, with stringent quality control measures in place .

Chemical Reactions Analysis

Types of Reactions: Orlistat open ring epimer undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .

Scientific Research Applications

Orlistat open ring epimer has several scientific research applications:

Mechanism of Action

The mechanism of action of orlistat open ring epimer involves the inhibition of lipase enzymes. The compound binds covalently to the serine residues in the active site of gastric and pancreatic lipases, preventing the hydrolysis of dietary fats into absorbable free fatty acids and monoglycerides. This inhibition reduces the absorption of fats, aiding in weight management .

Comparison with Similar Compounds

Uniqueness: Orlistat open ring epimer is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its open ring structure differentiates it from the closed ring structure of orlistat, leading to variations in its reactivity and interactions with biological targets .

Properties

IUPAC Name

(2S,3R,5S)-5-[(2S)-2-formamido-4-methylpentanoyl]oxy-2-hexyl-3-hydroxyhexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H55NO6/c1-5-7-9-11-12-13-14-15-16-18-24(36-29(35)26(30-22-31)20-23(3)4)21-27(32)25(28(33)34)19-17-10-8-6-2/h22-27,32H,5-21H2,1-4H3,(H,30,31)(H,33,34)/t24-,25-,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUNIADJSAJLGB-YIPNQBBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)OC(=O)C(CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC[C@@H](C[C@H]([C@H](CCCCCC)C(=O)O)O)OC(=O)[C@H](CC(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H55NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801147205
Record name N-Formyl-L-leucine (1S)-1-[(2R,3S)-3-carboxy-2-hydroxynonyl]dodecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801147205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130793-28-1
Record name N-Formyl-L-leucine (1S)-1-[(2R,3S)-3-carboxy-2-hydroxynonyl]dodecyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130793-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orlistat open ring epimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130793281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Formyl-L-leucine (1S)-1-[(2R,3S)-3-carboxy-2-hydroxynonyl]dodecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801147205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORLISTAT OPEN RING EPIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0N5S1WW2U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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